Methyl 5-nitro-1H-indole-6-carboxylate
Description
Methyl 5-nitro-1H-indole-6-carboxylate is a nitro-substituted indole derivative with the molecular formula C₁₀H₈N₂O₄. Its structure features a nitro group at the 5-position and a methyl ester at the 6-position of the indole scaffold. Indole derivatives are pivotal in medicinal chemistry and materials science due to their diverse biological activities and electronic properties.
Properties
IUPAC Name |
methyl 5-nitro-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(13)7-5-8-6(2-3-11-8)4-9(7)12(14)15/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUKSZPNFDTWKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C=CNC2=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation and Cyclization Using Nitro-Substituted Phenylhydrazines and Pyruvic Esters
A key method for preparing nitro-substituted indole carboxylates involves the condensation of para-nitrophenylhydrazine derivatives with pyruvic acid esters, followed by cyclization under acidic conditions.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Para-nitrophenylhydrazine hydrochloride + Ethyl pyruvate in ethanol, 20–60 min at 20–60 °C | Formation of 4-nitrophenylhydrazone intermediate |
| 2 | Hydrazone + Polyphosphoric acid (catalyst) in benzene, 20–60 min at 85–115 °C | Cyclization to 5-nitroindoline-2-carboxylic acid ethyl ester |
| 3 | Alkaline hydrolysis at 20–30 °C for 5–8 hours, followed by acidification | Conversion to 5-nitroindoline-2-carboxylic acid |
This method, described for 5-nitroindoline-2-carboxylic acid, can be adapted for the methyl ester by substituting ethyl pyruvate with methyl pyruvate or methyl bromoacetate derivatives to yield methyl 5-nitroindole-6-carboxylate analogs.
Modified Bischler and Hemetsberger Indole Syntheses
The Bischler-type cyclizations and Hemetsberger indole synthesis have been employed for constructing methoxy- and nitro-substituted indoles with carboxylate groups.
Modified Bischler Synthesis : Involves reaction of substituted anilines (e.g., 3,5-dimethoxyaniline) with halogenated ketones under basic conditions to form phenacyl anilines, followed by N-protection, cyclization in trifluoroacetic acid, and deprotection to yield substituted indoles with carboxylate functionalities.
Hemetsberger Synthesis : Utilizes vinyl azides derived from substituted benzaldehydes to form indole-2-carboxylates under thermal conditions. This method allows introduction of electron-withdrawing groups such as nitro groups at specific positions on the indole ring.
These methods provide access to indole derivatives with substitution patterns similar to this compound, although specific nitro substitution at position 5 and methyl ester at position 6 may require tailored starting materials.
Nitration of Preformed Indole Carboxylates
An alternative approach involves the nitration of methyl indole-6-carboxylate derivatives:
Starting from methyl 1H-indole-6-carboxylate, nitration can be performed using nitric acid or mixed acid systems under controlled temperature to selectively introduce the nitro group at the 5-position.
Careful control of reaction conditions is necessary to avoid multiple nitrations or degradation of the ester group.
This method is less commonly reported but offers a direct route to the target compound when regioselectivity can be controlled.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents & Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Condensation of p-nitrophenylhydrazine + methyl pyruvate | Para-nitrophenylhydrazine hydrochloride, methyl pyruvate | Acid-catalyzed cyclization (polyphosphoric acid), 85–115 °C | High regioselectivity, well-established | Requires careful temperature control, multi-step |
| Modified Bischler synthesis | Substituted anilines, halogenated ketones | Base (NaHCO3), Ac2O, TFA cyclization, deprotection | Mild conditions, versatile substitution patterns | Multi-step, may require protection/deprotection |
| Hemetsberger synthesis | Substituted benzaldehydes, vinyl azides | Thermal cyclization, often in THF at low temp | Efficient for electron-withdrawing groups | Requires azide intermediates, handling safety concerns |
| Direct nitration of methyl indole-6-carboxylate | Methyl indole-6-carboxylate | HNO3 or mixed acids, low temperature | Direct, fewer steps | Regioselectivity issues, potential over-nitration |
Research Findings and Notes on Preparation
The condensation-cyclization method using p-nitrophenylhydrazine and pyruvate esters is industrially relevant for related nitroindole carboxylic acids due to its relatively straightforward procedure and good yields.
Modified Bischler and Hemetsberger syntheses offer flexibility for introducing various substituents, including nitro groups, but often require more steps and careful control of reaction conditions.
Microwave-assisted cyclization techniques have been reported to improve reaction times and yields in indole synthesis, which could be adapted for this compound preparation.
The choice of methyl ester versus ethyl ester starting materials affects the final ester group in the product; methyl bromoacetate or methyl pyruvate are preferred for direct methyl ester formation.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-nitro-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as Pd/C with hydrogen gas or iron filings with hydrochloric acid (HCl) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: The major product formed is methyl 5-amino-1H-indole-6-carboxylate.
Substitution: Depending on the substituent introduced, various substituted indole derivatives can be formed.
Scientific Research Applications
Methyl 5-nitro-1H-indole-6-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 5-nitro-1H-indole-6-carboxylate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in hydrogen bonding and other interactions with biological targets. The indole ring system is known to interact with multiple receptors and enzymes, contributing to its diverse biological activities .
Comparison with Similar Compounds
Structural Similarities and Substituent Effects
The compound shares structural homology with several indole-based esters, differing primarily in substituent type and position. Key analogs include:
Key Observations :
- Substituent Position : The 5-nitro-6-ester configuration in the target compound creates steric and electronic effects distinct from analogs with substituents at positions 2 or 7 .
- Electronic Effects : The nitro group is strongly electron-withdrawing, reducing electron density on the indole ring compared to electron-donating groups (e.g., methoxy in ethyl 5-methoxyindole-2-carboxylate). This enhances reactivity in electrophilic substitutions but may reduce solubility in polar solvents .
Spectroscopic and Physical Properties
- IR Spectroscopy : The nitro group exhibits strong absorption bands near 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch), distinguishing it from methoxy (∼1250 cm⁻¹) or chloro (∼550 cm⁻¹) substituents .
- Melting Points : While direct data for the target compound is unavailable, structurally similar methyl esters (e.g., 7-methoxy-1H-indole-3-carboxylic acid, mp 199–201°C) suggest moderate thermal stability. Nitro derivatives generally have higher melting points due to dipole interactions .
Biological Activity
Methyl 5-nitro-1H-indole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, and anticancer properties, alongside potential mechanisms of action and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H8N2O4
- Molecular Weight : 220.18 g/mol
- Boiling Point : Approximately 408.3 °C at 760 mmHg
The biological activity of this compound is largely attributed to its structural characteristics, particularly the nitro group which can be reduced to form an amino group. This transformation allows the compound to engage in hydrogen bonding and other interactions with biological targets, enhancing its pharmacological efficacy. The indole ring system is known for its ability to interact with various receptors and enzymes, contributing to its diverse biological activities.
Antibacterial Activity
This compound exhibits notable antibacterial properties. In a study evaluating various indole derivatives, it was found that compounds with nitro substitutions showed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound ranged from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
Antifungal Activity
In addition to antibacterial effects, this compound has demonstrated antifungal activity. It was effective against Candida albicans, with MIC values indicating moderate to good inhibitory effects . The structure-activity relationship (SAR) studies suggest that modifications on the indole nucleus can enhance antifungal potency.
Case Studies
- Antimicrobial Efficacy : A comprehensive study evaluated a series of indole derivatives, including this compound, revealing strong antimicrobial activity against clinical isolates of Staphylococcus aureus and Escherichia coli. The study highlighted the importance of nitro groups in enhancing antimicrobial potency .
- Potential as a Drug Scaffold : Another research focus has been on the use of indole derivatives as scaffolds for drug development targeting HIV integrase. The structural features of this compound may lend themselves to modifications aimed at improving antiviral efficacy against resistant strains .
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for Methyl 5-nitro-1H-indole-6-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nitration and esterification steps. For example, alkylation using sodium hexamethyldisilazane in tetrahydrofuran under reflux (44% yield) followed by saponification (53% yield under standard NaOH conditions) can be adapted from analogous indole derivatives . Reaction temperature, solvent polarity, and catalyst choice critically affect nitro group stability and regioselectivity. Recrystallization (e.g., using ethanol/water mixtures) is recommended for purification, leveraging differences in solubility between nitro and carboxylate groups .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using coupling patterns (e.g., indole C-H protons at δ 7.2–8.5 ppm) and NOESY for regiochemistry confirmation.
- IR Spectroscopy : Confirm ester (C=O stretch ~1700 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) functional groups.
- X-ray Crystallography : Resolve structural ambiguities using SHELX programs, which are robust for small-molecule refinement .
Q. How can researchers optimize recrystallization protocols for this compound to achieve high purity?
- Methodological Answer : Screen solvents like ethanol, methanol, or dichloromethane/hexane mixtures. Monitor solubility at varying temperatures (e.g., 0°C vs. room temperature). For nitro-substituted indoles, slow evaporation often yields high-quality crystals suitable for X-ray analysis .
Advanced Research Questions
Q. How can researchers address inconsistencies between experimental spectroscopic data and computational predictions for this compound?
- Methodological Answer : Cross-validate using multiple techniques:
- Compare DFT-calculated NMR shifts (B3LYP/6-311+G(d,p)) with experimental data.
- Resolve discrepancies via high-resolution mass spectrometry (HRMS) or X-ray crystallography .
- For electron density maps, use SHELXL refinement to confirm nitro group orientation .
Q. What are the key considerations in designing experiments to study the nitro group's stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Use buffered solutions (pH 2–12) and monitor decomposition via HPLC. Nitro groups may hydrolyze to amines under strongly acidic/alkaline conditions.
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds. Nitro derivatives often degrade above 150°C .
- Light Sensitivity : Store samples in amber vials to prevent photodegradation.
Q. How does the position of the nitro group influence the reactivity and biological activity of this compound compared to analogs?
- Methodological Answer :
- Electronic Effects : Nitro at position 5 withdraws electron density, reducing nucleophilic attack on the indole ring. Compare with 4-nitro or 6-nitro isomers using Hammett constants.
- Biological Activity : Test in vitro against enzyme targets (e.g., kinases) to correlate substitution patterns with inhibitory potency. Structural analogs with fluorine or chlorine substitutions exhibit distinct binding affinities due to steric/electronic differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
